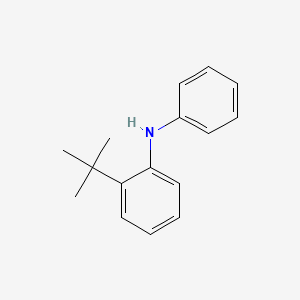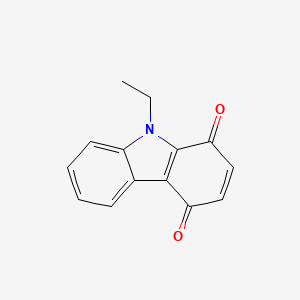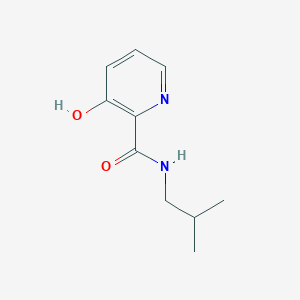
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate is a complex organic compound with the molecular formula C40H34N4O5. This compound is known for its unique structure, which includes a benzoyl group, a phenyl group, and a prop-2-enyl group attached to a pyrimidin-2-one core. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with phenylacetonitrile to form an intermediate, which is then reacted with prop-2-enyl bromide in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory and oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzoyl-3-phenyl-1-prop-2-enylpyrimidin-2-one
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-thione
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-amine
Uniqueness
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
192656-85-2 |
|---|---|
Molekularformel |
C40H34N4O5 |
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
5-benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate |
InChI |
InChI=1S/2C20H16N2O2.H2O/c2*1-2-13-22-14-17(19(23)16-11-7-4-8-12-16)18(21-20(22)24)15-9-5-3-6-10-15;/h2*2-12,14H,1,13H2;1H2 |
InChI-Schlüssel |
ZRAGCZQQWOFODK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)

![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)


